5-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a chlorobenzoyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorobenzoyl chloride with piperazine to form 4-(3-chlorobenzoyl)piperazine.
Synthesis of the Oxazole Ring: The next step involves the formation of the oxazole ring through a cyclization reaction. This can be achieved by reacting the piperazine derivative with an appropriate oxazole precursor under controlled conditions.
Introduction of the Ethenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the ethenyl group.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring or ethenyl group.
Reduction: Amines derived from the reduction of the carbonitrile group.
Substitution: Substituted derivatives of the chlorobenzoyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may also serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile likely involves interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring and the ethenyl group may play key roles in these interactions, potentially affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Compared to similar compounds, 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C25H23ClN4O4 |
---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C25H23ClN4O4/c1-32-21-8-6-17(14-22(21)33-2)7-9-23-28-20(16-27)25(34-23)30-12-10-29(11-13-30)24(31)18-4-3-5-19(26)15-18/h3-9,14-15H,10-13H2,1-2H3/b9-7+ |
InChI Key |
JLHPPZUKOSJNQM-VQHVLOKHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N)OC |
Origin of Product |
United States |
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